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Voreloxin IC50 Across Cancer Cell Lines

The table below summarizes the half-maximal inhibitory concentration (IC50) of voreloxin, which
represents the drug concentration required to reduce cell proliferation by 50% in various experimental

models [1] [2] [3].

Cancer Type

Model / Cell Line

Reported IC50 (or
LD50)

Experimental
Context

Broad Panel
(Solid Tumors)

Acute Myeloid
Leukemia (AML)

Glioblastoma

(GBM)

Leukemia (In
vitro)

11 various tumor cell lines
(unspecified)

Primary blasts (n=88 patients)

13 human glioma cell lines

CCRF-CEM (ALL), MV4-11

(AML), HL-60 (APL)

0.04 - 0.97 uM [1]
2.30 uM (£ 1.87)
(LD50) [2]

12.8 nM - 260.5 nM

3]

Varied by cell line
(see [4])

In vitro cytotoxicity
(MTT assay)

In vitro cell viability
(MTS assay)

In vitro cell viability
(Clonogenic survival
assay)

In vitro cell viability
(CellTiter-Glo assay)
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Reported IC50 (or  Experimental

Cancer Type Model / Cell Line
LD50) Context
Drug-Resistant Cell lines overexpressing P- Activity similar to In vitro cytotoxicity
Models glycoprotein (P-gp) or with parent, non-
reduced topoisomerase |l resistant lines [1]

Key Experimental Methodologies

The IC50 data in the table above were generated using standardized, robust experimental protocols. Here are

the details of the key methodologies cited.

¢ Cell Viability/Viability Assays: These are colorimetric or luminescent assays that measure the activity

of cellular enzymes to determine the number of viable cells.

o MTT Assay: This method measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-
yl)-2,5-diphenyltetrazolium bromide) to purple formazan by metabolically active cells [1]. The
absorbance of the formazan solution is quantified, and the percentage of viable cells is
calculated relative to an untreated control [5].

o MTS Assay: Similar to MTT, it uses a different tetrazolium compound (MTS) that produces a
water-soluble formazan product, read by spectrophotometry [2].

o CellTiter-Glo Assay: This is a luminescent method that quantifies the amount of ATP present,
which directly correlates with the number of metabolically active cells [4].

e Clonogenic Survival Assay: This technique measures the ability of a single cell to proliferate and
form a colony after drug treatment. It is considered a gold standard for assessing the long-term

cytotoxic effects of anti-cancer agents, particularly for radiation and chemotherapeutics [3].

e Synergy Studies (Combination Index): To evaluate the effect of drug combinations (e.g., voreloxin
with cytarabine), the Combination Index (CI) is often calculated using the median-effect method of
Chou and Talalay. A CI < 0.9 indicates synergy, CI between 0.9 and 1.1 indicates additivity, and CI >
1.1 indicates antagonism [2] [4]. Studies have shown that voreloxin and cytarabine are synergistic in

most primary AML samples tested [2].

Voreloxin's Mechanism of Action
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The following diagram illustrates the mechanism by which voreloxin induces cell death, as established in

biochemical and cell-based studies [6].
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Interpretation and Therapeutic Implications
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The provided data and mechanisms highlight several key points relevant for research and development.

e Broad-Spectrum Activity: The IC50 values demonstrate that voreloxin has potent, nanomolar to
low-micromolar anti-proliferative activity across a wide range of human cancers, including solid
tumors and hematological malignancies [1] [3].

e Overcoming Drug Resistance: A critical finding is that voreloxin retains its activity in cell lines with
common resistance mechanisms, such as P-glycoprotein (P-gp) overexpression and reduced
topoisomerase Il levels. This suggests its potential utility in treating aggressive, drug-resistant
cancers [1] [6].

e Synergy with Cytarabine: The consistent observation of synergy between voreloxin and cytarabine

(Ara-C) in AML models provided a strong rationale for this combination in clinical trials for leukemia [2]

[4].

¢ Distinct Mechanism: Voreloxin represents a first-in-class anticancer quinolone derivative. Its

mechanism, involving DNA intercalation and topoisomerase Il poisoning, is distinct from other classes
of topoisomerase Il inhibitors like the anthracyclines and epipodophyllotoxins, which may contribute to

its differentiated efficacy and toxicity profile [6].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1., formerly SNS-595, has potent activity against a Voreloxin ... broad [link.springer.com]
2. The topoisomerase Il inhibitor voreloxin causes cell cycle ... [pmc.ncbi.nim.nih.gov]

3. Enhancement of radiosensitivity by the novel anticancer... | Oncotarget [oncotarget.com]
4. Voreloxin, a first-in-class anticancer quinolone derivative ... [pmc.ncbi.nim.nih.gov]

5. Assessment of Cell Viability in Drug Therapy: IC50 and ... [pmc.ncbi.nim.nih.gov]

6. Voreloxin Is an Anticancer Quinolone Derivative that ... [journals.plos.org]

To cite this document: Smolecule. [Voreloxin broad panel cancer cell lines IC50 comparison].

Smolecule, [2026]. [Online PDF]. Available at:

© 2026 Smolecule. All rights reserved. 4/5 Tech Support


https://link.springer.com/article/10.1007/s00280-008-0850-3
https://www.oncotarget.com/article/16168/text/
https://link.springer.com/article/10.1007/s00280-008-0850-3
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0010186
https://pmc.ncbi.nlm.nih.gov/articles/PMC3046270/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2921053/
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0010186
https://www.smolecule.com/products/s003531?utm_src=pdf-custom-synthesis
https://link.springer.com/article/10.1007/s00280-008-0850-3
https://pmc.ncbi.nlm.nih.gov/articles/PMC3046270/
https://www.oncotarget.com/article/16168/text/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2921053/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11859577/
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0010186
https://www.smolecule.com/products/b003531#voreloxin-broad-panel-cancer-cell-lines-ic50-comparison
https://www.smolecule.com/products/b003531#voreloxin-broad-panel-cancer-cell-lines-ic50-comparison
https://www.smolecule.com/products/s003531?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Reliability Assessment & Statistical Comparison

S m O | e C u | e Specifications & Pricing

[https://www.smolecule.com/products/b003531#voreloxin-broad-panel-cancer-cell-lines-ic50-

comparison|]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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